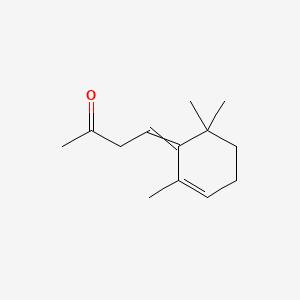
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one, also known as β-Ionone, is an organic compound with the molecular formula C₁₃H₂₀O. It is a significant component in the fragrance industry due to its pleasant violet-like aroma. This compound is also a crucial intermediate in the biosynthesis of various carotenoids, including vitamin A.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one typically involves the aldol condensation of citral and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the formation of an intermediate, which undergoes dehydration to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The reaction mixture is often subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of carotenoids and other complex organic molecules.
Biology: The compound is studied for its role in the biosynthesis of vitamin A and its derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in vision and skin health.
Industry: It is widely used in the fragrance industry due to its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of 4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the biosynthesis of carotenoids and vitamin A.
Pathways Involved: The compound participates in the isoprenoid biosynthetic pathway, leading to the formation of various biologically active molecules.
Comparación Con Compuestos Similares
Similar Compounds
α-Ionone: Similar in structure but differs in the position of the double bond.
γ-Ionone: Another isomer with a different arrangement of the double bond.
Dihydro-β-Ionone: A reduced form of β-Ionone with a saturated ring structure.
Uniqueness
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one is unique due to its specific double bond configuration, which imparts distinct chemical properties and biological activities compared to its isomers .
Propiedades
Número CAS |
56052-61-0 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-one |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,8H,5,7,9H2,1-4H3 |
Clave InChI |
HZVJADMTSQUBTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1=CCC(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)
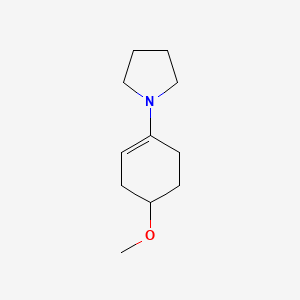
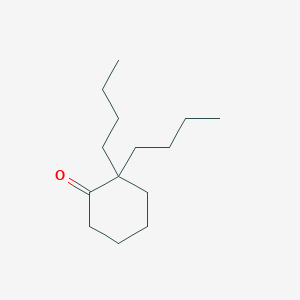
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)

![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
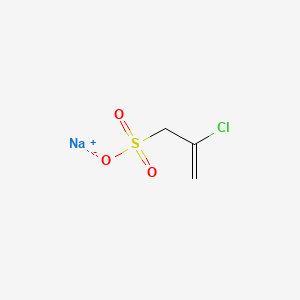
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
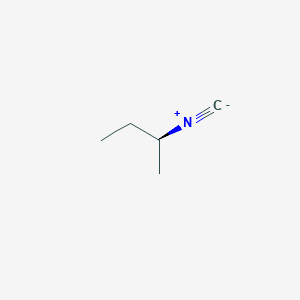

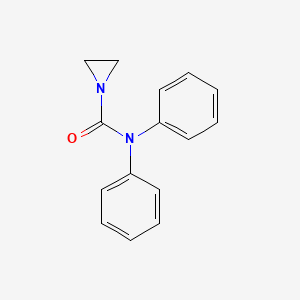
![2-Isocyanatobicyclo[2.2.2]octane](/img/structure/B14638643.png)
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
